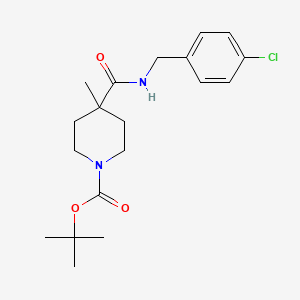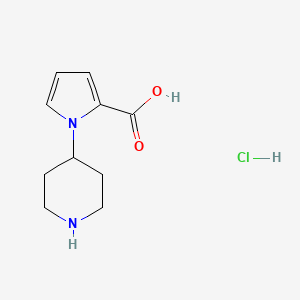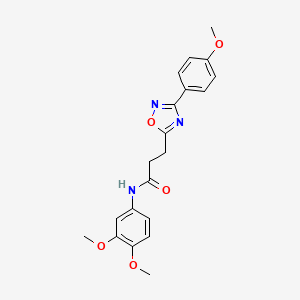
Benzenamine, 4-chloro-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of substituted benzenamines is a topic of interest in the papers. For instance, a Schiff base derivative of benzenamine is synthesized and characterized using spectroscopic methods in one study . Another paper describes the preparation of benzo[a]phenazines, which are synthesized by condensation reactions involving 4-chloro-1,2-phenylenediamine, a compound structurally related to "Benzenamine, 4-chloro-N-propyl-" . These methods of synthesis are crucial for the development of new compounds with potential applications in various fields.
Molecular Structure Analysis
The molecular structure of benzenamine derivatives is determined using various techniques. X-ray crystallography is used to elucidate the crystal structure of a 3-chloro substituted benzenamine, providing detailed information about the arrangement of atoms in the solid state . Spectroscopic methods, such as NMR, are employed to identify regioisomers of benzo[a]phenazines, which are related to the benzenamine structure . These analyses are essential for understanding the molecular geometry and electronic structure of these compounds.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "Benzenamine, 4-chloro-N-propyl-". However, the synthesis of related compounds involves various chemical reactions, such as condensation, Ullmann reaction, Vilsmeier reaction, and Wittig reaction . These reactions are indicative of the reactivity of benzenamine derivatives and can shed light on the potential reactions that "Benzenamine, 4-chloro-N-propyl-" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenamine derivatives are explored through experimental and theoretical studies. For example, the photoconductive properties of a synthesized benzenamine compound are investigated, revealing its potential as a charge transfer material in photoreceptor cells . Theoretical calculations, such as HF and DFT, are used to predict the electronic and optical properties of a Schiff base derivative of benzenamine . These studies contribute to a deeper understanding of the properties that could be expected from "Benzenamine, 4-chloro-N-propyl-".
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation : A study synthesized a series of benzenamine derivatives and evaluated their antimicrobial activity. The synthesized compounds showed potency against various microorganisms, indicating potential applications in antimicrobial treatments (Kapadiya et al., 2020).
Crystal Structure Analysis : Another research focused on the crystal structure of a benzenamine compound, contributing to our understanding of its physical and chemical properties, which is essential in material science and drug design (Yang et al., 2010).
Electron Spin Resonance (ESR) Study : A study investigated the reaction of benzenamines with trithiazyl trichloride, forming novel radicals. Such research has implications in organic chemistry and materials science, potentially leading to new synthetic pathways and materials (Domschke et al., 1990).
Organic Solar Cells : Research on a star-shaped molecule with a benzenamine component for application in organic solar cells was conducted. This highlights its role in the development of renewable energy technologies (Wu et al., 2009).
Allelopathic Interactions in Cropping Systems : A study explored the role of allelochemicals, including benzenamine derivatives, in agriculture. Understanding these interactions can inform crop management and sustainable agricultural practices (Einhellig, 1996).
Corrosion Inhibition : Research on imidazopyridine derivatives, including benzenamine components, as corrosion inhibitors for mild steel in hydrochloric acid solution has implications for material preservation and industrial applications (Yadav et al., 2014).
Wirkmechanismus
The mechanism of action for reactions involving “Benzenamine, 4-chloro-N-propyl-” could involve a two-step process. The first step is characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .
Zukünftige Richtungen
The synthesis of “Benzenamine, 4-chloro-N-propyl-” and its derivatives could have potential applications in various fields of chemistry. The ability to plan a successful multistep synthesis of a complex molecule like this requires a working knowledge of many organic reactions . Future research could focus on optimizing the synthesis process and exploring the potential applications of this compound and its derivatives.
Eigenschaften
IUPAC Name |
4-chloro-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLDFALGUIOLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-propylaniline | |
CAS RN |
73938-86-0 |
Source


|
| Record name | 4-chloro-N-propylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)





![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2505455.png)
![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2505462.png)
![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)